molecular formula C11H11BrO2 B1290924 3-(2-Acetoxyphenyl)-2-bromo-1-propene CAS No. 890097-74-2

3-(2-Acetoxyphenyl)-2-bromo-1-propene

Cat. No.: B1290924
CAS No.: 890097-74-2
M. Wt: 255.11 g/mol
InChI Key: ZGQAZMQUUYKZSI-UHFFFAOYSA-N
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Description

3-(2-Acetoxyphenyl)-2-bromo-1-propene is an organic compound that features a bromoalkene functional group attached to an acetoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxyphenyl)-2-bromo-1-propene typically involves the bromination of 3-(2-Acetoxyphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetoxyphenyl)-2-bromo-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine can be used. These reactions are often performed in non-polar solvents like chloroform or dichloromethane.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be employed under mild conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Addition Reactions: Products include haloalkanes or dihalides.

    Oxidation Reactions: Products include epoxides or other oxidized forms.

Scientific Research Applications

3-(2-Acetoxyphenyl)-2-bromo-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to study the effects of brominated organic compounds on biological systems. It may serve as a model compound in toxicology studies.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Acetoxyphenyl)-2-bromo-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the propene moiety are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to substitution products. Additionally, the double bond can undergo electrophilic addition reactions, forming various addition products.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Acetoxyphenyl)-1-propene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-phenylpropene: Similar structure but lacks the acetoxy group, affecting its reactivity and applications.

    3-(2-Hydroxyphenyl)-2-bromo-1-propene: Contains a hydroxy group instead of an acetoxy group, which can influence its chemical behavior and reactivity.

Uniqueness

3-(2-Acetoxyphenyl)-2-bromo-1-propene is unique due to the presence of both the acetoxy group and the bromine atom. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound, providing additional synthetic flexibility.

Properties

IUPAC Name

[2-(2-bromoprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQAZMQUUYKZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641189
Record name 2-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-74-2
Record name 2-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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